biological activity of N,9-bis(furan-2-ylmethyl)purin-6-amine
biological activity of N,9-bis(furan-2-ylmethyl)purin-6-amine
Biological Activity and Pharmacological Profiling of N,9-bis(furan-2-ylmethyl)purin-6-amine
Executive Summary
N,9-bis(furan-2-ylmethyl)purin-6-amine (CAS 17801-46-6), commonly referred to as N6,N9-difurfuryladenine, is a synthetic, dialkylated purine derivative. While its parent molecule, kinetin (N6-furfuryladenine), is a canonical plant hormone (cytokinin) and a well-documented anti-aging compound in mammalian cells, the addition of a second furan-2-ylmethyl group at the N9 position fundamentally alters its biological trajectory. This in-depth technical guide explores how N9-substitution shifts the molecule from a classical receptor agonist to a specialized competitive antagonist, a slow-release prodrug for micropropagation, and a lipophilic scaffold for mammalian kinase inhibition[1].
Structural Dynamics and the N9-Blockade
To understand the , one must first analyze its structural chemistry. In canonical cytokinin signaling, the free N9 position of the adenine ring is strictly required for high-affinity binding to the CHASE domain of histidine kinase receptors (e.g., AHK2, AHK3, CRE1/AHK4)[2].
The N9-furfuryl substitution introduces two critical physicochemical changes:
-
Tautomeric Fixing and H-Bond Loss: Alkylation at N9 prevents the purine ring from tautomerizing, effectively eliminating the hydrogen-bond donor capacity at the N7 position. Structural crystallography of the AHK4 receptor reveals that an aspartate residue (Asp262) must form an H-bond with N7 for optimal ligand docking[2].
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Steric Hindrance and Lipophilicity: The bulky furan-2-ylmethyl group creates a steric clash within the tightly packed receptor binding pocket. However, this bulk significantly increases the molecule's partition coefficient (LogP), enhancing membrane permeability and acropetal transport in biological tissues[3].
Table 1: Comparative Physicochemical Properties
| Property | Kinetin (N6-furfuryladenine) | N,9-bis(furfuryl)adenine | Pharmacological Impact |
| Molecular Weight | 215.21 g/mol | 295.30 g/mol | Increased steric bulk at the N9 position. |
| LogP (Predicted) | ~1.1 | ~2.8 | Enhanced lipophilicity and membrane crossing. |
| H-Bond Donors | 2 | 1 | Loss of N9 proton; alters receptor docking. |
| AHK4 Binding ( | ~1.5 nM | >10,000 nM | Shift from potent agonist to weak antagonist. |
Mechanistic Biology: Plant Receptor Interactions
In plant biology, exogenous application of highly active cytokinins often results in severe root growth inhibition, a major bottleneck in agricultural micropropagation. N9-substituted aromatic cytokinins, including N,9-bis(furan-2-ylmethyl)purin-6-amine, have emerged as a sophisticated solution to this problem[3].
Because the N9-furfuryl group prevents full activation of the AHK4 receptor, the molecule acts as a weak competitive antagonist. More importantly, it functions as a slow-release prodrug . Endogenous nucleosidases and metabolic enzymes gradually cleave the N9-substituent in vivo, releasing a steady, low-concentration pool of active kinetin. This precise pharmacokinetic release profile prevents the sudden spike in cytokinin signaling that triggers root toxicity, allowing for healthy shoot proliferation without root stunting[3].
Fig 1: Mechanism of AHK4 receptor antagonism by N9-substituted adenines, preventing root inhibition.
Mammalian Pharmacology: Kinase Inhibition
Beyond plant systems, N6,N9-disubstituted purines are highly valued in mammalian drug discovery as scaffolds for ATP-competitive kinase inhibitors[4].
The adenine core mimics the adenine ring of ATP, allowing the molecule to dock into the highly conserved ATP-binding cleft of protein kinases (such as Cyclin-Dependent Kinases, CDKs). The dual furfuryl substitutions at N6 and N9 project into the hydrophobic pockets adjacent to the ATP-binding site. This dual-projection mechanism is frequently utilized to design inhibitors for "analog-sensitive" kinases, where the N9-group provides enhanced selectivity by exploiting subtle conformational differences in the kinase hinge region[4].
Table 2: Biological Activity Spectrum
| Assay / Target System | Activity Level | Mechanistic Rationale |
| Plant AHK4 Receptor | Weak Antagonist | N9-furfuryl prevents critical H-bonding with Asp262. |
| Root Micropropagation | High (Protective) | Slow-release prodrug prevents acute cytokinin toxicity. |
| Mammalian CDKs | Moderate Inhibitor | Dual furfuryl groups occupy the ATP-binding cleft. |
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate the , researchers must employ assays that prevent artifactual degradation of the N9 group.
Protocol A: Live-Cell E. coli Receptor Activation Assay
Causality Note: We utilize an E. coli live-cell assay expressing plant AHK4 rather than crude plant extracts. Plant extracts contain high levels of nucleosidases that rapidly cleave the N9-substituent, which would artifactually inflate the perceived receptor affinity by generating free kinetin. E. coli lacks these specific plant enzymes, ensuring we measure the intact di-furfuryl molecule[2].
Step-by-Step Methodology:
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Culture Preparation: Grow E. coli strain KMI001 (expressing AHK4 and a cps::lacZ reporter construct) in LB medium supplemented with ampicillin at 25°C until OD600 reaches 0.6.
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Ligand Incubation: Aliquot 1 mL of culture and add N,9-bis(furan-2-ylmethyl)purin-6-amine at concentrations ranging from
to M (dissolved in DMSO, final DMSO concentration <0.1%). Incubate for exactly 4 hours. -
Lysis & Substrate Addition: Pellet the cells, resuspend in Z-buffer, and lyse using a freeze-thaw cycle. Add the fluorogenic substrate 4-methylumbelliferyl-β-D-galactopyranoside (MUG).
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Quantification: Measure fluorescence (Excitation: 365 nm, Emission: 460 nm) to quantify β-galactosidase activity, which directly correlates to AHK4 receptor activation.
Self-Validation Checkpoint: Run a parallel positive control using trans-zeatin and a vehicle control (DMSO). If the trans-zeatin control fails to induce a
Fig 2: Live-cell E. coli assay workflow for quantifying AHK4 receptor activation and antagonism.
Protocol B: In Vitro Kinase Profiling (ATP Competition)
Causality Note: Because N6,N9-disubstituted purines act as ATP-competitive inhibitors, the assay must be run precisely at the
Step-by-Step Methodology:
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Reaction Assembly: Combine recombinant kinase (e.g., CDK2/Cyclin E), specific peptide substrate, and N,9-bis(furan-2-ylmethyl)purin-6-amine in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Isotope Addition: Initiate the reaction by adding [
- P]-ATP at the predetermined concentration for the specific kinase. -
Incubation & Quenching: Incubate at 30°C for 20 minutes. Quench the reaction by spotting 10 µL of the mixture onto P81 phosphocellulose paper.
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Washing & Detection: Wash the P81 paper three times in 0.75% phosphoric acid to remove unreacted ATP. Quantify the incorporated
P using a scintillation counter.
Self-Validation Checkpoint: Include Staurosporine as a universal kinase inhibitor reference. The
References
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Plíhal, O., et al. "N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing." Plant Signaling & Behavior, 2013.[Link]
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Savelieva, E. M., et al. "On the biological activity of cytokinin free bases and their ribosides." Frontiers in Plant Science, 2018.[Link]
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Rudolfová, J., et al. "Enhanced selectivity for inhibition of analog-sensitive protein kinases through scaffold optimization." International Journal of Molecular Sciences, 2022.[Link]
Sources
- 1. N,9-bis(furan-2-ylmethyl)purin-6-amine|CAS 17801-46-6 [benchchem.com]
- 2. On the biological activity of cytokinin free bases and their ribosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
